Cas no 932368-54-2 (cinnoline-6-carbaldehyde)

cinnoline-6-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-Cinnolinecarboxaldehyde
- cinnoline-6-carbaldehyde
- SCHEMBL1224864
- DTXSID30743857
- FT-0720299
- 932368-54-2
- A916297
- DA-36200
-
- インチ: InChI=1S/C9H6N2O/c12-6-7-1-2-9-8(5-7)3-4-10-11-9/h1-6H
- InChIKey: IUOAENPIDJIQPS-UHFFFAOYSA-N
- ほほえんだ: O=CC1=CC2=CC=NN=C2C=C1
計算された属性
- せいみつぶんしりょう: 158.048012819g/mol
- どういたいしつりょう: 158.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 42.8Ų
cinnoline-6-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4956-250MG |
cinnoline-6-carbaldehyde |
932368-54-2 | 95% | 250MG |
¥ 2,336.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4956-5G |
cinnoline-6-carbaldehyde |
932368-54-2 | 95% | 5g |
¥ 17,503.00 | 2023-04-12 | |
Alichem | A449039258-1g |
6-Cinnolinecarboxaldehyde |
932368-54-2 | 95% | 1g |
$960.00 | 2023-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4956-500MG |
cinnoline-6-carbaldehyde |
932368-54-2 | 95% | 500MG |
¥ 3,894.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4956-1G |
cinnoline-6-carbaldehyde |
932368-54-2 | 95% | 1g |
¥ 5,834.00 | 2023-04-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532917-1g |
Cinnoline-6-carbaldehyde |
932368-54-2 | 98% | 1g |
¥9016.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4956-250mg |
cinnoline-6-carbaldehyde |
932368-54-2 | 95% | 250mg |
¥2549.0 | 2024-04-16 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0562-1g |
Cinnoline-6-carbaldehyde |
932368-54-2 | 98% | 1g |
¥8726.45 | 2024-04-15 | |
Crysdot LLC | CD11010740-1g |
6-Cinnolinecarboxaldehyde |
932368-54-2 | 95+% | 1g |
$1186 | 2024-07-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0562-5g |
Cinnoline-6-carbaldehyde |
932368-54-2 | 98% | 5g |
¥34958.27 | 2024-04-15 |
cinnoline-6-carbaldehyde 関連文献
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
cinnoline-6-carbaldehydeに関する追加情報
Recent Advances in the Study of Cinnoline-6-carbaldehyde (CAS: 932368-54-2) in Chemical Biology and Pharmaceutical Research
Cinnoline-6-carbaldehyde (CAS: 932368-54-2) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its cinnoline core and aldehyde functional group, has been explored for its potential in drug discovery, particularly as a building block for the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders.
One of the key areas of interest is the use of cinnoline-6-carbaldehyde as a precursor in the synthesis of kinase inhibitors. Kinases are critical regulators of cellular processes, and their dysregulation is often implicated in cancer and other pathological conditions. Researchers have successfully utilized cinnoline-6-carbaldehyde to design and synthesize small-molecule inhibitors that selectively target specific kinases, thereby offering promising avenues for targeted therapy. For instance, a recent study demonstrated the compound's efficacy in inhibiting the activity of a kinase involved in tumor progression, leading to reduced cancer cell proliferation in vitro.
In addition to its applications in oncology, cinnoline-6-carbaldehyde has also been investigated for its antimicrobial properties. A 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of cinnoline-derived compounds with potent activity against drug-resistant bacterial strains. The aldehyde group in cinnoline-6-carbaldehyde was found to play a crucial role in enhancing the compounds' binding affinity to bacterial targets, thereby improving their efficacy. These findings underscore the potential of cinnoline-6-carbaldehyde as a scaffold for developing new antibiotics to address the growing threat of antimicrobial resistance.
Another promising avenue of research involves the use of cinnoline-6-carbaldehyde in neuropharmacology. Recent work has explored its derivatives as modulators of neurotransmitter receptors, with potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier and interact with specific neuronal targets has made it a valuable tool for designing central nervous system (CNS)-active drugs. Preliminary results from animal studies have shown encouraging outcomes, including improved cognitive function and reduced neuroinflammation.
The synthesis and optimization of cinnoline-6-carbaldehyde derivatives have also benefited from advances in computational chemistry and structure-activity relationship (SAR) studies. High-throughput screening and molecular docking techniques have enabled researchers to identify key structural features that enhance the compound's bioactivity and selectivity. These approaches have accelerated the discovery of novel derivatives with improved pharmacokinetic properties, such as enhanced solubility and metabolic stability.
Despite these advancements, challenges remain in the clinical translation of cinnoline-6-carbaldehyde-based therapeutics. Issues such as off-target effects, toxicity, and formulation stability need to be addressed through further preclinical and clinical studies. However, the growing body of research on this compound and its derivatives suggests a bright future for its application in drug development. Collaborative efforts between academia and industry will be essential to overcome these hurdles and bring cinnoline-6-carbaldehyde-based therapies to the market.
In conclusion, cinnoline-6-carbaldehyde (CAS: 932368-54-2) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse applications in kinase inhibition, antimicrobial therapy, and neuropharmacology highlight its potential as a versatile tool for drug discovery. Continued research and development efforts are expected to yield novel therapeutics that address unmet medical needs, further solidifying the compound's importance in the field.
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